7-Methoxyisoquinolin-8-amine
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Overview
Description
7-Methoxyisoquinolin-8-amine: is a chemical compound with the molecular formula C10H10N2O and a molecular weight of 174.2 g/mol . It is known for its unique structure, which includes a methoxy group attached to the isoquinoline ring. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Methoxyisoquinolin-8-amine can be synthesized through multiple synthetic routes. One common method involves the nitration of isoquinoline to produce 7-methoxy-8-nitroisoquinoline, followed by reduction to yield this compound . The reaction conditions typically involve the use of tin powder and hydrochloric acid for the reduction step.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory methods, with optimization for larger scale production.
Chemical Reactions Analysis
Types of Reactions: 7-Methoxyisoquinolin-8-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the amine group to a nitro group or other oxidized forms.
Reduction: The nitro group in the precursor can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Tin powder and hydrochloric acid are commonly used for reduction reactions.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogen substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution can produce a variety of functionalized isoquinolines.
Scientific Research Applications
7-Methoxyisoquinolin-8-amine is utilized in several scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate.
Industry: It is used in the development of dyes and pigments.
Mechanism of Action
The mechanism of action of 7-methoxyisoquinolin-8-amine involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
8-Aminoquinoline: Similar in structure but lacks the methoxy group.
7-Methoxyquinoline: Similar but without the amine group.
Isoquinoline: The parent compound without any substituents.
Uniqueness: 7-Methoxyisoquinolin-8-amine is unique due to the presence of both the methoxy and amine groups on the isoquinoline ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound in research .
Properties
IUPAC Name |
7-methoxyisoquinolin-8-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-9-3-2-7-4-5-12-6-8(7)10(9)11/h2-6H,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYXYGWPFNZEET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=CN=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344117 |
Source
|
Record name | 8-Isoquinolinamine, 7-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55766-74-0 |
Source
|
Record name | 8-Isoquinolinamine, 7-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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